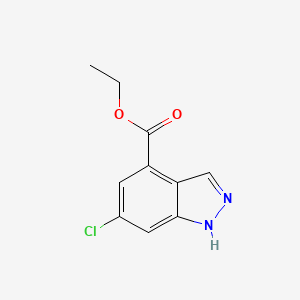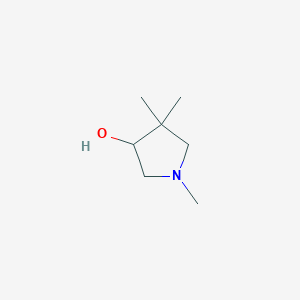![molecular formula C14H18O4 B14004743 2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid CAS No. 53405-01-9](/img/structure/B14004743.png)
2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid is an organic compound with a complex structure It is characterized by the presence of a carboxylic acid group and a phenyl ring substituted with a carboxypropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropanoic acid with a suitable phenyl derivative under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenyl ring can interact with hydrophobic regions of proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-propanol: A related compound with a similar phenyl structure but different functional groups.
Phenylboronic acid: Contains a phenyl ring and boronic acid group, used in organic synthesis.
Indole derivatives: Compounds with a similar aromatic structure, known for their diverse biological activities.
Uniqueness
2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
53405-01-9 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-[2-(2-carboxypropan-2-yl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C14H18O4/c1-13(2,11(15)16)9-7-5-6-8-10(9)14(3,4)12(17)18/h5-8H,1-4H3,(H,15,16)(H,17,18) |
Clé InChI |
JEERPVXGWQTQNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1C(C)(C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


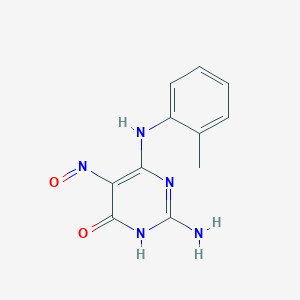
![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)
![2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B14004676.png)
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)
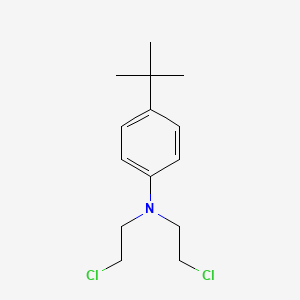

![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)
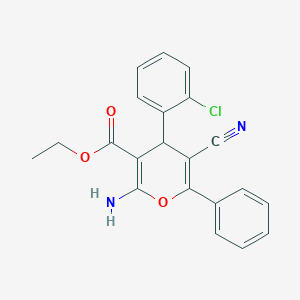
![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)
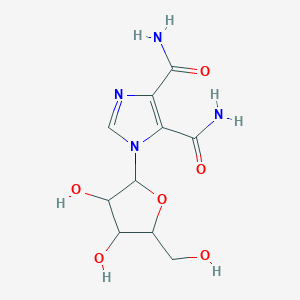
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
